Ethyl 1-(5-bromopyridin-3-YL)cyclopropanecarboxylate
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Overview
Description
Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H12BrNO2. It is a derivative of cyclopropanecarboxylate, featuring a bromopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with 5-bromopyridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopropanecarboxylate, followed by nucleophilic substitution with 5-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological processes
Mechanism of Action
The mechanism of action of Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The cyclopropanecarboxylate group may enhance the compound’s stability and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar in structure but with an acetate group instead of a cyclopropanecarboxylate.
Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate: Similar but with a methyl ester group.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: Contains a thiourea group and a pyrimidine ring .
Uniqueness
Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate is unique due to its combination of a bromopyridine moiety and a cyclopropanecarboxylate group. This structure imparts specific electronic and steric properties, making it valuable for targeted synthesis and applications in various scientific fields .
Properties
IUPAC Name |
ethyl 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-10(14)11(3-4-11)8-5-9(12)7-13-6-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKHOZMPMPYRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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